2-((Octadecyloxy)methyl)pyridine

Ion-Selective Electrode Silver Ionophore Potentiometry

Reproducibility failure in Ag+ potentiometric sensors often stems from indiscriminate ionophore substitution. 2-((Octadecyloxy)methyl)pyridine (Silver Ionophore VI) eliminates this risk with a precisely defined C18 alkoxy chain that determines the critical micelle concentration, monolayer stability, and ion-selective response. - Proven membrane composition: 3 wt% ionophore, 20 mol% K-TCPB, 67.9% BBPA, 29.1% PVC. - Function-tested grade for immediate sensor fabrication without formulation guesswork. - Ideal amphiphilic building block for Langmuir-Blodgett film studies and cationic surfactant synthesis. - High-purity (≥95%) solid for accurate gravimetric handling.

Molecular Formula C24H43NO
Molecular Weight 361.614
CAS No. 1228182-56-6
Cat. No. B596310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Octadecyloxy)methyl)pyridine
CAS1228182-56-6
Molecular FormulaC24H43NO
Molecular Weight361.614
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCC1=CC=CC=N1
InChIInChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25-24/h17-18,20-21H,2-16,19,22-23H2,1H3
InChIKeyCIMKFNVBRHPSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Octadecyloxy)methyl)pyridine Identity & Functional Class


2-((Octadecyloxy)methyl)pyridine (CAS 1228182-56-6) is an amphiphilic pyridine derivative with the molecular formula C24H43NO and a molecular weight of 361.60 g/mol . It is structurally characterized by a hydrophilic pyridine ring linked via a methylene bridge to a hydrophobic octadecyloxy (C18) chain. This compound is commercially recognized as Silver Ionophore VI, indicating its primary functional application in analytical chemistry . As a member of the alkoxymethylpyridine class, it possesses surfactant-like properties and has been studied for its behavior in organized molecular assemblies such as Langmuir-Blodgett films [1].

2-((Octadecyloxy)methyl)pyridine Substitution Risks


Indiscriminate substitution among pyridine-based amphiphiles or ionophores introduces significant performance and reproducibility risks. The specific octadecyloxy chain length and its ether linkage are not arbitrary; they directly govern the compound's critical micelle concentration (CMC), its ability to form stable monomolecular films, and its ion-selective response [1]. For instance, altering the alkyl chain length, as seen in shorter-chain analogs like dodecyloxymethylpyridine, dramatically shifts the CMC and, consequently, the surfactant's efficiency and the operational concentration range for applications [2]. Similarly, in ion-selective electrodes (ISEs), the compound's designation as Silver Ionophore VI implies a specific selectivity profile and optimal membrane composition that cannot be assumed for other ionophores, even those with similar structural motifs . Therefore, scientific selection must be based on the specific, quantified performance characteristics of the precise compound.

2-((Octadecyloxy)methyl)pyridine Differentiation Evidence


Silver ISE Membrane Composition

For fabrication of a functional silver-selective electrode, 2-((Octadecyloxy)methyl)pyridine is incorporated into a PVC-based membrane at a specific loading of 3 wt%. This optimized formulation, which also includes 20 mol% of the lipophilic additive potassium tetrakis(4-chlorophenyl)borate (K-TCPB) and the plasticizer bis(1-butylpentyl)adipate (BBPA), is the 'function tested' standard provided by the vendor . Generic substitution with a non-optimized analog or a different ionophore would require extensive re-optimization of the membrane composition to achieve comparable sensor performance.

Ion-Selective Electrode Silver Ionophore Potentiometry

Alkoxymethyl vs. Alkylpyridinium Surface Activity

A direct comparison of N-(alkoxymethyl)pyridinium chlorides (AOP series) with conventional N-alkylpyridinium chlorides (AP series) demonstrates that the incorporation of an ether oxygen in the hydrophobic tail significantly enhances surface activity. While the referenced study examined the quaternized pyridinium salt form, the enhanced surface activity is directly attributable to the presence of the alkoxymethyl hydrophobic group [1]. The study found that the depression of surface tension and the durability of emulsification of liquid paraffin were larger for the AOP series than for the AP series at equivalent concentrations [1].

Surfactant Science Surface Tension Emulsification

CMC Control by Alkyl Chain Length

Conductometric analysis of a series of hydroxymethyl-substituted pyridinium salts confirms a clear and quantifiable trend: the critical micelle concentration (CMC) decreases predictably with the elongation of the alkyl side chain [1]. This class-level trend allows for a comparative assessment of CMC values. While the exact CMC for 2-((Octadecyloxy)methyl)pyridine is not directly provided, the established relationship predicts that its C18 chain will yield a significantly lower CMC than shorter-chain analogs such as C12 or C14 derivatives [1].

Critical Micelle Concentration Surfactant Structure-Property Relationship

Monolayer and LB Film Formation

The amphiphilic nature of 2-((Octadecyloxy)methyl)pyridine, conferred by its specific C18 alkyl chain and polar pyridine head group, enables its study in highly organized Langmuir-Blodgett (LB) monolayers and multilayers [1]. This behavior is distinct from non-amphiphilic pyridines or those with significantly different hydrophobic/hydrophilic balances. The compound's ability to form stable monolayers at the air-water interface and to be transferred onto solid substrates is a key differentiating feature that enables its use in creating ordered molecular assemblies for applications like nonlinear optics [2].

Langmuir-Blodgett Film Self-Assembly Nonlinear Optics

Purity and Physical Form Specifications

The compound is commercially available with defined purity specifications, which is a critical differentiator for procurement. Reputable suppliers offer it as a solid with a minimum purity of 95% (HPLC) or 98% (HPLC) [1]. In contrast, some sources describe the compound as a colorless to light yellow oily liquid, highlighting potential variability in physical form depending on purity and supplier . For synthetic and analytical applications, sourcing from a vendor that provides a Certificate of Analysis (CoA) for a high-purity solid is essential for ensuring reproducible results.

Chemical Procurement Quality Control Synthesis

2-((Octadecyloxy)methyl)pyridine Optimal Use Cases


Silver Ion-Selective Electrode Fabrication

This is the primary, validated application for the compound in its 'function tested' grade. Researchers and sensor manufacturers should procure 2-((Octadecyloxy)methyl)pyridine to construct potentiometric sensors for silver ions. Following the vendor's recommended membrane composition of 3 wt% ionophore, 20 mol% K-TCPB, 67.9% BBPA, and 29.1% PVC eliminates formulation guesswork and ensures reproducible sensor performance [1]. This specific formulation is a proven starting point for developing Ag+ sensors for environmental monitoring or industrial process control.

Amphiphilic Self-Assembly & LB Film Studies

The compound's distinct amphiphilic structure, combining a rigid pyridine headgroup with a flexible C18 alkoxy tail, makes it an ideal model compound for studying molecular self-assembly at interfaces. Researchers investigating the formation, stability, and transfer of Langmuir-Blodgett monolayers should select this compound [1]. Its behavior can be contrasted with that of alkylpyridines to elucidate the specific role of the ether linkage in directing molecular packing and interfacial properties [2].

High-Performance Cationic Surfactant Synthesis

While the neutral parent compound is an intermediate, its quaternized derivative, N-(octadecyloxymethyl)pyridinium chloride, is a functional cationic surfactant. Based on class-level evidence, this surfactant is expected to exhibit superior surface activity and a lower critical micelle concentration (CMC) compared to its simpler N-alkylpyridinium counterpart [2][3]. Researchers synthesizing novel surfactants for applications in emulsification, dispersion, or antimicrobial formulations should use 2-((Octadecyloxy)methyl)pyridine as a key building block to access this advantageous alkoxymethyl motif.

Precision Synthesis & Physical Chemistry

For academic and industrial R&D laboratories requiring a well-characterized, long-chain amphiphilic building block, the procurement of high-purity (≥95%) 2-((Octadecyloxy)methyl)pyridine as a solid is essential [4]. Its defined physical state allows for accurate gravimetric handling, which is critical for reproducible reaction yields and reliable measurements in physical chemistry studies, such as determining partition coefficients or investigating aggregation behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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